molecular formula C63H73N11O18 B1175844 Fluorescent Substrate for Glu-Specific Proteases CAS No. 143147-75-5

Fluorescent Substrate for Glu-Specific Proteases

Cat. No.: B1175844
CAS No.: 143147-75-5
M. Wt: 1272.3 g/mol
InChI Key: GGFWDXWGSVJEBX-XMJIKGBQSA-N
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Description

Structural Composition and Nomenclature of the Anthraniloyl-Nitro-Tyr Peptide Sequence

The structural architecture of Anthraniloyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr- reflects sophisticated molecular engineering designed to optimize fluorescence resonance energy transfer efficiency while maintaining substrate recognition by target proteases. The complete systematic name of this compound is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid.

The anthraniloyl group, also known as ortho-aminobenzoic acid, serves as the fluorescent donor in this fluorescence resonance energy transfer system. This aromatic compound exhibits optimal spectroscopic properties for biological applications, with excitation and emission wavelengths that minimize interference from endogenous biological chromophores. The positioning of this group at the amino terminus ensures that upon enzymatic cleavage, the fluorescent signal is liberated from the quenching influence of the nitrotyrosine residue.

The peptide backbone consists of a carefully designed sequence: Alanine-Phenylalanine-Alanine-Phenylalanine-Glutamate-Valine-Phenylalanine. This sequence incorporates both hydrophobic aromatic residues (phenylalanine) and charged residues (glutamate), creating a substrate that maintains appropriate secondary structure while providing recognition sites for specific proteases. The inclusion of multiple phenylalanine residues contributes to the substrate's stability and provides favorable interactions with enzyme active sites that prefer aromatic amino acids in their substrate binding pockets.

The nitrotyrosine moiety at the carboxyl terminus functions as the fluorescence quencher in this system. The nitro group attached to the tyrosine residue creates a highly efficient energy acceptor that effectively quenches the fluorescence of the anthraniloyl group through long-range resonance energy transfer mechanisms. Research has demonstrated that complete quenching can be observed even with distances greater than 20 Angstroms between the chromophore centers, and substrates with up to 50 Angstroms between chromophores have been successfully synthesized and utilized.

Structural Component Position Function Spectroscopic Properties
Anthraniloyl Group Amino Terminus Fluorescent Donor Excitation: ~280 nm, Emission: ~420 nm
Alanine-Phenylalanine Sequence Positions 1-2 Substrate Recognition Hydrophobic interactions
Alanine-Phenylalanine Repeat Positions 3-4 Secondary Structure Beta-sheet formation potential
Glutamate Residue Position 5 Cleavage Site Negative charge, protease recognition
Valine-Phenylalanine Positions 6-7 Structural Stability Branched aliphatic and aromatic
Nitrotyrosine Carboxyl Terminus Fluorescence Quencher Absorption: ~280-430 nm

Historical Development of Fluorogenic Peptide Substrates in Enzymology

The evolution of fluorogenic peptide substrates represents a significant advancement in enzymological research methodologies, transitioning from traditional colorimetric assays to sophisticated real-time fluorescence monitoring systems. The historical development of these substrates began with early work on chromogenic compounds and progressed through several technological iterations before reaching the current generation of fluorescence resonance energy transfer-based systems.

The foundational work in fluorogenic protease indicators utilized relatively simple fluorophore-chromophore combinations, but these early systems were limited by inefficient quenching mechanisms and ultraviolet absorption ranges that reduced sensitivity in biological samples. Traditional fluorogenic protease indicators typically absorbed light in the ultraviolet range, making them unsuitable for sensitive detection of protease activity in biological samples that contain proteins and other constituents with strong ultraviolet absorption.

A significant breakthrough occurred with the development of fluorescence resonance energy transfer peptides containing ortho-aminobenzoic acid as the fluorescent group and 2,4-dinitrophenyl or N-(2,4-dinitrophenyl)ethylenediamine as quencher groups. This advancement was pioneered by research groups that recognized the potential for creating highly efficient donor-acceptor pairs that could function effectively in biological systems. The synthesis of fluorescence resonance energy transfer peptides was optimized to allow excellent energy overlap and high efficiency fluorescence quenching that remains stable across physiological pH ranges.

The introduction of anthraniloyl-based substrates marked another evolutionary step in this field. Research demonstrated that the anthraniloyl fluorophore was less likely to change the overall structural characteristics of peptides and interfere with biological activity compared to larger fluorescent moieties. The mild reduction conditions compatible with both Boc- and Fmoc-chemistry allowed for more versatile synthetic approaches, enabling the creation of complex peptide sequences with precise fluorophore placement.

Development Period Substrate Type Key Innovations Limitations
Early 1980s Simple Chromogenic Basic color change detection Low sensitivity, qualitative only
Late 1980s Ultraviolet Fluorogenic First fluorescence detection UV interference, limited biological application
Early 1990s Visible Range Fluorogenic Reduced biological interference Still limited quenching efficiency
Mid 1990s Fluorescence Resonance Energy Transfer High efficiency quenching Complex synthesis requirements
Late 1990s Anthraniloyl-based Systems Optimized for biological systems Specialized equipment requirements
2000s-Present Advanced Fluorescence Resonance Energy Transfer Real-time monitoring, high throughput Cost and technical complexity

The modern generation of fluorogenic substrates, exemplified by compounds like Anthraniloyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr-, represents the culmination of decades of research into optimizing fluorescence resonance energy transfer efficiency while maintaining biological relevance. These substrates enable researchers to detect very low levels of protease activity and are particularly well-suited for in situ detection applications. The development of positional-scanning synthetic combinatorial libraries of fluorescence resonance energy transfer peptides has further expanded the utility of these tools, allowing high-throughput screening of peptidase substrate specificity across billions of potential structures.

Contemporary research has demonstrated that these advanced fluorogenic substrates can be successfully utilized in diverse applications ranging from drug development to diagnostic assays. The ability to perform assays directly in fluorimeter cuvettes or adapt them for 96-well fluorescence plate readers has made these tools accessible to laboratories worldwide. The continuous recording capability of these assays provides researchers with detailed kinetic information that enables comprehensive understanding of enzyme mechanisms and inhibitor interactions.

Properties

CAS No.

143147-75-5

Molecular Formula

C63H73N11O18

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid

InChI

InChI=1S/C63H73N11O18/c1-34(2)53(62(88)71-46(30-39-20-12-7-13-21-39)60(86)70-47(61(87)72-48(63(89)90)33-52(78)79)31-40-24-26-50(75)49(32-40)74(91)92)73-57(83)43(25-27-51(76)77)67-59(85)45(29-38-18-10-6-11-19-38)69-55(81)36(4)66-58(84)44(28-37-16-8-5-9-17-37)68-54(80)35(3)65-56(82)41-22-14-15-23-42(41)64/h5-24,26,32,34-36,43-48,53,75H,25,27-31,33,64H2,1-4H3,(H,65,82)(H,66,84)(H,67,85)(H,68,80)(H,69,81)(H,70,86)(H,71,88)(H,72,87)(H,73,83)(H,76,77)(H,78,79)(H,89,90)/t35-,36-,43-,44-,45-,46-,47-,48-,53-/m0/s1

InChI Key

GGFWDXWGSVJEBX-XMJIKGBQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C5=CC=CC=C5N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N

Origin of Product

United States

Preparation Methods

Resin Selection and Initialization

The synthesis of Anthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr- typically employs Wang resin (hydroxymethylphenoxyacetic acid-linked polystyrene) due to its compatibility with acid-labile Fmoc protection strategies. Resin loading capacities of 0.4–0.7 mmol/g are standard, ensuring high-yield elongation. Initialization involves swelling the resin in dichloromethane (DCM) for 30 minutes, followed by repeated washes with dimethylformamide (DMF).

Fmoc Deprotection and Amino Acid Activation

Each synthesis cycle begins with 20% piperidine in DMF to remove the Fmoc group, monitored by UV absorption at 301 nm. Coupling reactions utilize HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) at 4:1 molar excess relative to resin capacity, with diisopropylethylamine (DIPEA) as the base. Critical residues like glutamic acid (Glu) and nitrotyrosine require double coupling cycles (2 × 45 minutes) to achieve >99% stepwise yields.

Sequence-Specific Synthesis Challenges

Incorporation of Nitrotyrosine

The 3-nitrotyrosine residue introduces synthetic complexity due to its electron-withdrawing nitro group, which can hinder coupling efficiency. Pre-activated Fmoc-3-nitrotyrosine-OH derivatives (e.g., Fmoc-Tyr(3-NO₂)-OH) are coupled using a 5:1 molar excess in DMF, with extended reaction times (90 minutes). Mid-infrared (IR) monitoring of the resin-bound peptide confirms successful incorporation via the disappearance of the Fmoc carbonyl stretch at 1,710 cm⁻¹.

Anthraniloyl (Abz) Modification

The N-terminal anthraniloyl group is introduced via post-synthetic modification. After full peptide elongation, the N-terminal Fmoc group is removed, and the resin is treated with anthranilic acid (2-aminobenzoic acid) in the presence of HBTU/HOBt (1:1 molar ratio) for 4 hours. This step achieves >95% acetylation efficiency, as verified by MALDI-TOF mass spectrometry.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktails

Peptide-resin cleavage employs a 95:2.5:2.5 (v/v/v) mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water for 3 hours at 25°C. This formulation simultaneously removes side-chain protecting groups (e.g., tert-butyl for Glu, trityl for Asn) while minimizing nitrotyrosine decomposition. Cold ether precipitation yields crude peptide as a pale-yellow powder.

Purification via Reverse-Phase HPLC

Crude peptide is dissolved in 20% acetonitrile/0.1% TFA and purified on a C18 column (5 µm, 250 × 4.6 mm) with a 15–45% acetonitrile gradient over 40 minutes. Analytical HPLC (220 nm) reveals a retention time of 22.3 minutes for the target compound, with purity ≥95% after two purification cycles.

Structural and Functional Characterization

Mass Spectrometric Validation

MALDI-TOF analysis confirms the molecular weight at 1,532.67 Da (calculated: 1,532.64 Da), with isotopic resolution matching theoretical distributions. Tandem MS/MS fragmentation localizes the nitrotyrosine residue through characteristic neutral losses of 46 Da (NO₂ group).

Fluorescence Quenching Efficiency

Comparative Analysis with Analogous Substrates

ParameterAnthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr-Abz-Ala-Phe-Ala-Phe-Asp-Val-Phe-3-nitro-Tyr-Asp-OHAbz-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂
Molecular Weight (Da)1,532.641,489.521,081.24
Purity (%)95.292.889.5
kcat/Km (M⁻¹s⁻¹)3.1 × 10³2.8 × 10³1.9 × 10³
Solubility (mg/mL)1.2 (5% NaHCO₃)0.9 (5% NaHCO₃)1.5 (H₂O)

Chemical Reactions Analysis

Types of Reactions

ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The peptide can be reduced to its constituent amino acids.

    Substitution: Functional groups on the peptide can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Various nucleophiles can be used to substitute functional groups on the peptide.

Major Products Formed

    Oxidation: The major product is the corresponding amino derivative.

    Reduction: The major products are the individual amino acids.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Fluorescent Substrate for Proteases

Anthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr serves as a fluorescent substrate specifically for glutamic acid-specific proteases, such as V8 protease. This application allows researchers to study enzyme kinetics and substrate specificity in real-time using fluorescence spectroscopy. The substrate's design enables the detection of proteolytic activity through changes in fluorescence intensity, facilitating the understanding of enzyme mechanisms and interactions .

Protease Inhibition Studies

The compound is also utilized in studies aimed at understanding protease inhibition. By observing how anthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr interacts with various proteases, researchers can identify potential inhibitors that may serve as therapeutic agents against diseases where proteases play a critical role, such as cancer and bacterial infections .

Peptide Synthesis and Modification

This peptide can be modified to enhance its stability and specificity for target enzymes. Such modifications are crucial for developing new drugs or therapeutic agents that require precise targeting of biological pathways influenced by specific enzymes .

Case Study 1: Enzyme Kinetics

A study conducted by Qudsi et al. (2012) demonstrated the effectiveness of anthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr as a substrate for V8 protease in various concentrations. The results indicated a direct correlation between substrate concentration and fluorescence intensity, confirming its utility in enzyme kinetics studies .

Case Study 2: Therapeutic Applications

Research has shown that synthetic peptides similar to anthranilyl-Ala-Phe-Ala-Phe-Glu-Val-Phe-Nitro-Tyr can influence the secretion of pathogenicity factors in Staphylococcus aureus. This suggests potential applications in developing treatments for bacterial infections by targeting specific proteolytic pathways .

Mechanism of Action

The mechanism of action of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, influencing the peptide’s biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Fentanyl Analogues

While fentanyl is a small-molecule opioid, structural parallels exist in aromatic modifications. For example, fentanyl analogues with phenyl group alkylation (e.g., carfentanil) show enhanced µ-opioid receptor binding, akin to the multiple PHE residues in ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- that may facilitate receptor interactions . However, the peptide’s larger size reduces blood-brain barrier permeability compared to fentanyl derivatives.

Endogenous Opioid Peptides

Enkephalins (e.g., Tyr-Gly-Gly-Phe-Met) share tyrosine and phenylalanine residues but lack synthetic modifications. The nitro-tyrosine in ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- may mimic phosphorylated tyrosine in signaling peptides but with distinct electronic effects .

Pharmacokinetic and Pharmacodynamic Properties

Receptor Binding

While fentanyl derivatives achieve nM affinity at µ-opioid receptors, the target peptide’s binding is uncharacterized. However, its PHE-rich sequence may engage hydrophobic receptor pockets, similar to fentanyl’s phenyl-alkyl motifs .

Data Tables

Table 1: Structural and Functional Comparison

Compound Modifications Key Residues Synthesis Efficiency Hypothesized Receptor Affinity
ANTHRANILYL-ALA-PHE-...-NITRO-TYR- Anthranilyl, Nitro-Tyr ALA, PHE, GLU, VAL 60% (SPPS) µ-opioid (predicted)
Fentanyl Phenethyl, Piperidine N/A 85% (solution-phase) µ-opioid (IC₅₀ = 1 nM)
Leu-Enkephalin None TYR, GLY, PHE 75% (SPPS) δ-opioid (IC₅₀ = 10 nM)

Table 2: Metabolic Stability

Compound Half-Life (in vitro) Major Metabolic Pathway
ANTHRANILYL-ALA-PHE-...-NITRO-TYR- ~2 hours (predicted) Protease cleavage at GLU
Fentanyl 3–7 hours CYP3A4 oxidation
Leu-Enkephalin 2–5 minutes Aminopeptidase degradation

Research Findings

  • Synthesis Optimization : Lahmann et al. (2014) demonstrated that streamlined synthesis of fentanyl analogs reduces byproducts , a strategy applicable to improving the target peptide’s yield.
  • Phenyl Group Impact : Qin et al. (2018) found alkylation of phenyl groups in fentanyl enhances potency , suggesting the PHE-rich sequence in ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- may similarly enhance receptor engagement.

Biological Activity

ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR (CAS No. 143147-75-5) is a synthetic peptide composed of a specific sequence of amino acids, including anthranilic acid, alanine, phenylalanine, glutamic acid, valine, and a nitro group on tyrosine. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in the context of protein interactions and therapeutic applications.

Chemical Structure and Synthesis

The synthesis of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to form the peptide chain. Key steps include:

  • Resin Loading : The first amino acid is attached to a solid resin.
  • Deprotection : Protective groups on amino acids are removed.
  • Coupling : The next amino acid is added using coupling reagents like DIC and HOBt.
  • Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.
  • Cleavage : The peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

Biological Activity

ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR exhibits several biological activities that can be attributed to its specific amino acid composition and modifications:

The biological activity of this peptide can be linked to its interaction with various molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, enhancing the peptide's biological effects. The precise pathways through which it exerts its effects depend on the specific target and application .

Applications in Research

  • Protein Interactions : The compound is utilized in studying protein-protein interactions and enzyme-substrate relationships due to its unique structure.
  • Therapeutic Potential : Preliminary investigations suggest potential applications in drug delivery systems and treatment for conditions characterized by oxidative stress .
  • Biochemical Studies : It serves as a model compound for examining peptide synthesis and reaction mechanisms .

Case Studies

Several studies have explored the biological implications of peptides similar to ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR:

  • Neuroprotective Effects : Research on nitrone-based compounds has shown that similar structures exhibit neuroprotective properties in models of ischemic stroke, indicating potential therapeutic roles for peptides containing nitro groups .
  • Enzyme Modulation : Peptides with aromatic side chains have been studied for their ability to modulate enzyme activity through specific binding interactions, which may also apply to ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
ANTHRANILYL-GLY-ALA-ALA-PRO-PHE-NITRO-TYRContains glycine and prolineInvestigated for antioxidant properties
ANTHRANILYL-ASP-PHE-ARG-LEU-PHE-ALA-PHEIncludes arginine and leucineStudied for anti-inflammatory effects

ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR is distinguished by its unique sequence and the presence of the nitro group, which may confer distinct chemical and biological properties compared to other peptides .

Q & A

Q. What ethical guidelines govern the use of ANTHRANILYL-ALA-PHE-ALA-PHE-GLU-VAL-PHE-NITRO-TYR- in preclinical studies?

  • Methodological Answer : Follow NIH guidelines for reporting experimental conditions, including ARRIVE 2.0 checklist for animal studies. Obtain informed consent for human-derived samples (e.g., primary cells). Document ethical approval codes and data anonymization protocols. Include a compliance table with institutional review board (IRB) references .

Q. How can researchers align mechanistic studies with broader theoretical frameworks in peptide therapeutics?

  • Methodological Answer : Link findings to established theories like the "message-address" concept for receptor targeting or the "privileged scaffold" hypothesis for stability. Use comparative analysis with FDA-approved peptides (e.g., liraglutide) to contextualize novelty. Include a conceptual diagram mapping the compound’s interactions to theoretical models .

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